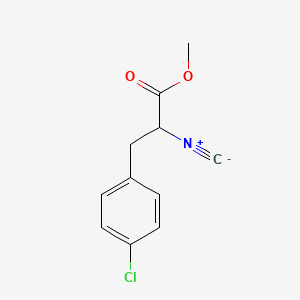

Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate is an organic compound that belongs to the class of isocyanates It is characterized by the presence of a 4-chlorophenyl group attached to a propanoate backbone with an isocyanate functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate typically involves the reaction of 4-chlorobenzyl cyanide with methyl chloroformate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The use of automated systems for monitoring and controlling reaction parameters is common in large-scale production.

化学反応の分析

Types of Reactions

Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation to form the corresponding nitrile oxide, while reduction can yield the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the isocyanate group. Commonly used acids include hydrochloric acid and sulfuric acid, while bases such as sodium hydroxide are also effective.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents like lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

Ureas and Carbamates: Formed from nucleophilic substitution reactions.

Amines and Carbon Dioxide: Resulting from hydrolysis.

Nitrile Oxides and Amines: Products of oxidation and reduction reactions, respectively.

科学的研究の応用

Organic Synthesis

Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through:

- Urethane Formation : Reacting with alcohols to form urethanes, which are useful in polymer chemistry.

- Amine Synthesis : The isocyanate group can react with amines to produce carbamates or ureas, expanding the library of bioactive compounds.

Medicinal Chemistry

The compound has potential applications in drug discovery due to its ability to modify biological activity through structural variations. Notable studies include:

- Bioactivity Investigation : Research has indicated that derivatives of this compound exhibit significant biological activity against various targets, including enzymes and receptors involved in metabolic diseases .

- Antagonist Development : It has been explored as a scaffold for developing antagonists for receptors such as FFA2 (free fatty acid receptor 2), which is implicated in inflammatory diseases .

Material Science

In materials science, this compound is being investigated for its utility in developing specialty chemicals with specific properties:

- Polymerization : The isocyanate group allows for incorporation into polyurethanes and other polymeric materials, enhancing mechanical properties and thermal stability.

- Coatings and Adhesives : Its reactivity enables the formulation of high-performance coatings and adhesives that require durability and resistance to environmental factors.

In a study focusing on the modification of FFA2 antagonists, this compound was used as a starting material to develop new compounds with enhanced potency. The resulting derivatives showed improved binding affinities (IC50 values) compared to existing antagonists, demonstrating its potential in therapeutic applications targeting metabolic disorders .

Case Study 2: Polymer Applications

Research has demonstrated that incorporating this compound into polyurethane formulations significantly improved mechanical properties such as tensile strength and elasticity. This was attributed to the unique structural characteristics imparted by the chlorophenyl group, which enhanced intermolecular interactions within the polymer matrix .

作用機序

The mechanism of action of Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic sites on proteins and other biomolecules. This can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or material synthesis.

類似化合物との比較

Similar Compounds

Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a similar structure but with a hydroxyl group instead of an isocyanate group.

4-Chlorophenyl isocyanate: A simpler compound with only the isocyanate and chlorophenyl groups.

Methyl 3-(4-chlorophenyl)-2-cyanopropanoate: Similar structure but with a cyano group instead of an isocyanate group.

Uniqueness

Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate is unique due to the presence of both the isocyanate and ester functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and other fields.

生物活性

Methyl 3-(4-chlorophenyl)-2-isocyanopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies that highlight its applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₆H₁₈ClN₂O₂

- Molecular Weight : 312.78 g/mol

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for creating complex molecules from simpler precursors. Various methods have been reported, including:

- Isocyanide-Based Multicomponent Reactions : This method allows for the rapid assembly of diverse compounds, including isocyanates, which are crucial for synthesizing isocyanopropanoates.

- Use of Catalysts : Catalysts such as Sc(OTf)₃ have been employed to enhance reaction efficiency and yield .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values have been determined through standard assays:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.71 |

| Escherichia coli | 4.35 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. The DPPH radical scavenging assay revealed an IC50 value indicating effective free radical inhibition, which is crucial for preventing oxidative stress-related diseases .

Case Studies and Research Findings

- Inhibition of Kinases : Recent research has explored the potential of this compound as a kinase inhibitor. Kinases play a vital role in various cellular processes, and their inhibition can lead to therapeutic effects in cancer treatment .

- Pharmacological Applications : A study highlighted the use of this compound in modifying target substrates in cellular environments, showcasing its versatility in bioconjugation and targeted therapy applications .

特性

IUPAC Name |

methyl 3-(4-chlorophenyl)-2-isocyanopropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-13-10(11(14)15-2)7-8-3-5-9(12)6-4-8/h3-6,10H,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXDXCNDQCGKDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)[N+]#[C-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。